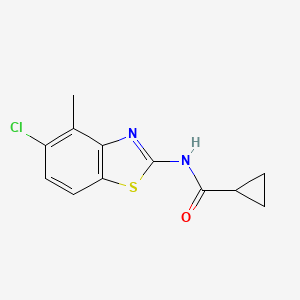

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is an organic compound with the molecular formula C12H11ClN2OS and a molecular weight of 266.74. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” can be inferred from its molecular formula C12H11ClN2OS and molecular weight 266.74. It is a solid compound . Further details about its solubility, melting point, boiling point, etc., would require additional experimental data.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study presented a new and efficient access to thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, related to the chemical structure of interest, were synthesized under basic conditions and exhibited potential as intermediates for further chemical transformations (Nötzel et al., 2001).

Potential Biological Activities

- Research on thiosemicarbazides, triazoles, and Schiff bases explored their antihypertensive α-blocking activities, showcasing the pharmaceutical potential of compounds structurally related to "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide" (Abdel-Wahab et al., 2008).

- Another study focused on the design, synthesis, and anticancer evaluation of N-substituted benzamides, including the thiazole moiety, demonstrating significant anticancer activities against various cancer cell lines, highlighting the therapeutic applications of similar compounds (Ravinaik et al., 2021).

Antimicrobial and Antitumor Agents

- Benzothiazole derivatives were synthesized and evaluated for their potent antitumor properties, indicating the usefulness of compounds with similar structures in developing new anticancer therapies (Yoshida et al., 2005).

Synthesis of Heterocyclic Compounds

- Research on the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, presenting new heterocyclic derivatives with potential biological activities, reflects the chemical versatility and application breadth of compounds analogous to "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide" (Sharba et al., 2005).

Orientations Futures

The future directions for “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” could involve further exploration of its biological activities. For instance, similar compounds have shown promising antibacterial activity . Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound.

Mécanisme D'action

Target of Action

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its targets involves the formation of a covalent bond with the active site of the target enzyme . This interaction inhibits the function of the enzyme, leading to disruption of cell wall biosynthesis in the bacteria .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as impaired cell growth and eventual cell death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell wall biosynthesis, leading to impaired cell growth and eventual cell death . This results in its potent anti-tubercular activity .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide are not fully understood yet. It is known that benzothiazole derivatives have shown significant activity against M. tuberculosis . This suggests that this compound may interact with certain enzymes or proteins within the M. tuberculosis organism, affecting its biochemical reactions .

Cellular Effects

Given the observed anti-tubercular activity of benzothiazole derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-6-8(13)4-5-9-10(6)14-12(17-9)15-11(16)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPUGUCXGCEAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3CC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2617057.png)

![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)

![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2617070.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2617075.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2617076.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2617078.png)

![1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2617079.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)